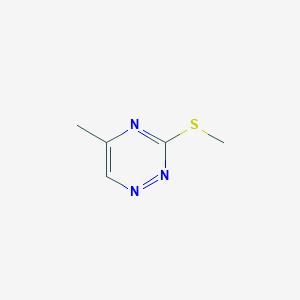

5-Methyl-3-(methylthio)-1,2,4-triazine

CAS No.: 28735-24-2

Cat. No.: VC3940091

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28735-24-2 |

|---|---|

| Molecular Formula | C5H7N3S |

| Molecular Weight | 141.2 g/mol |

| IUPAC Name | 5-methyl-3-methylsulfanyl-1,2,4-triazine |

| Standard InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 |

| Standard InChI Key | XIMYORHJBOQKDO-UHFFFAOYSA-N |

| SMILES | CC1=CN=NC(=N1)SC |

| Canonical SMILES | CC1=CN=NC(=N1)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazine ring system substituted at positions 3 and 5 with methylthio () and methyl () groups, respectively. X-ray crystallography and NMR analyses confirm a planar triazine ring with bond lengths consistent with aromatic delocalization . The methylthio group adopts a conformation perpendicular to the ring plane, minimizing steric hindrance .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 141.19 g/mol | |

| Density | 1.27 g/cm³ (analogs) | |

| Boiling Point | 409.3°C (estimated) | |

| LogP | 0.9019 | |

| PSA (Polar Surface Area) | 63.97 Ų |

Spectroscopic Characterization

-

NMR: Signals at δ 2.6 ppm (methylthio ) and δ 2.1–2.3 ppm (methyl ) confirm substituent positions .

-

NMR: Resonances at δ 174.8 ppm (C3) and δ 150.1 ppm (C5) correlate with triazine ring carbons .

-

IR: Stretching vibrations at 1546 cm (C=N) and 1030 cm (C–S) validate the structure .

Synthesis and Industrial Production

Traditional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

-

Methylthiolation of 3-Chloro-5-methyl-1,2,4-triazine:

Reaction with sodium thiomethoxide () in DMF at 80°C yields the target compound in 70–85% purity . -

Cyclocondensation of Thiosemicarbazides:

Heating methylthiosemicarbazide with acetylacetone in acidic media forms the triazine ring .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance efficiency. For example, coupling 5-methyl-3-methylthio-1,2,4-triazine with phenylacetylenes under microwave conditions (150°C, 20 min) achieves yields >90% for phenylethynyl derivatives .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, 12 h | 70–85% |

| Microwave Coupling | 150°C, 20 min, Pd catalyst | >90% |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: Treatment with converts the methylthio group to sulfoxide () or sulfone () .

-

Reduction: Catalytic hydrogenation (Pd/C, ) saturates the triazine ring to form dihydrotriazines, altering electronic properties .

Cross-Coupling Reactions

The methylthio group acts as a leaving group in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids produce bi-1,2,4-triazines, which exhibit enhanced π-conjugation for materials science applications .

Biological and Pharmaceutical Applications

Anticancer Activity

Derivatives of 5-methyl-3-(methylthio)-1,2,4-triazine demonstrate moderate cytotoxicity against colorectal (HCT116) and glioblastoma (A-172) cell lines, with IC values ranging from 10–50 µM . Mechanistic studies suggest inhibition of topoisomerase II and DNA intercalation .

Neurological Targets

The compound serves as a precursor to mGluR5 antagonists, which modulate glutamate signaling in neurodegenerative diseases. Optimized derivatives show nanomolar affinity () for mGluR5 receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume